1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
Description
1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine is a pyrazole derivative characterized by a benzyl substituent at the 1-position of the pyrazole ring, modified with a fluorine atom at the para position of the benzene ring. A methyl group occupies the 5-position of the pyrazole, while an amine group is present at the 3-position. This compound’s structural features make it a candidate for exploration in pharmaceutical and materials chemistry, particularly due to the electronic effects of the fluorine atom and the steric influence of the benzyl and methyl groups.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI Key |
GHXDTVQDHMPRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine typically involves the reaction of 4-fluorobenzyl bromide with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazol-imine core can form hydrogen bonds with active site residues. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at 1-Position | Substituent at 3-Position | Substituent at 5-Position | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine | 4-Fluorobenzyl | Amine (-NH₂) | Methyl (-CH₃) | ~231.25 | Fluorine, Amine |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine | 4-Methoxyphenyl | Amine (-NH₂) | Methyl (-CH₃) | ~229.27 | Methoxy (-OCH₃), Amine |
| 1-Benzyl-1H-pyrazol-5-amine | Benzyl | Amine (-NH₂) | Hydrogen (-H) | ~185.23 | Amine |
Electronic and Steric Effects
- Fluorine vs. In contrast, the methoxy group in the analog () is electron-donating, which may alter solubility and π-π stacking in crystal structures.
- This could impact binding affinity in biological systems or packing efficiency in solid-state applications.
Hydrogen-Bonding and Crystallographic Behavior
- The amine group at the 3-position in all three compounds serves as a hydrogen-bond donor. However, the fluorine atom in the target compound may act as a weak hydrogen-bond acceptor, a feature absent in the methoxy and benzyl analogs .
- Crystallographic studies using programs like SHELXL () and WinGX () could reveal differences in molecular packing. For example, the fluorine atom’s smaller size (vs. methoxy) might lead to denser crystal lattices.
Biological Activity
1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine is a synthetic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure features a 4-fluorobenzyl group and a methyl substituent, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological profiles.
Chemical Structure
The molecular formula of 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine is C12H13FN4, and its structural representation can be summarized as follows:
Biological Activity
1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies indicate that this compound may possess antiproliferative activity against various cancer cell lines.
- Autophagy Modulation : It has been shown to influence autophagic processes, potentially disrupting autophagic flux and affecting mTORC1 signaling pathways, which are critical in cancer cell metabolism and survival.
The mechanisms of action for 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine are often linked to its ability to bind selectively to biological targets. The presence of the fluorobenzyl and methyl groups enhances its binding affinity and selectivity towards specific proteins and enzymes.
Key Findings from Studies
-
Cell Line Studies : In vitro studies have demonstrated that the compound can reduce mTORC1 activity and increase basal autophagy levels in pancreatic cancer cell lines (MIA PaCa-2) .
- EC50 Values : The compound exhibited an EC50 value of approximately 10 μM, indicating significant potency against these cells.
- Autophagy Pathway Disruption : Research indicates that 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine can disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding conditions, leading to the accumulation of LC3-II .
Comparative Analysis with Related Compounds
The uniqueness of 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine lies in its specific combination of substituents that enhance its biological activity compared to other pyrazole derivatives. Below is a comparative table highlighting structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine | Different fluorobenzyl position | Variation in biological activity due to position |
| 5-Methyl-1H-pyrazole | Lacks additional substituents | Simpler structure with potentially different reactivity |
| 4-Bromo-1-(2-fluorophenyl)methyl-1H-pyrazol-3-amine | Contains bromine instead of fluorine | Different electronic properties affecting reactivity |
| 1-(2-Fluorobenzyl)-5-methylpyrazole | Substituent position varies | May exhibit distinct pharmacological properties |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine. Notable findings include:
- Antiproliferative Activity : A study highlighted that this compound showed submicromolar antiproliferative activity against MIA PaCa-2 cells, outperforming several known autophagy inhibitors .
- Structure–Activity Relationship (SAR) : Ongoing SAR studies are crucial for optimizing the efficacy of this compound and understanding its potential therapeutic roles in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
